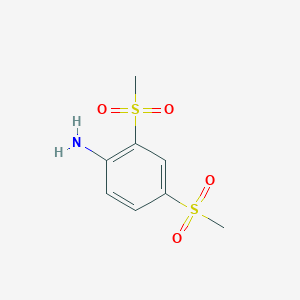
3-fluoro-N-methyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-methyl-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMPB and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide is related to its inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, FMPB can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on the pH balance in cancer cells. FMPB has also been shown to have an effect on the activity of other carbonic anhydrase isoforms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-fluoro-N-methyl-N-phenylbenzenesulfonamide in lab experiments is its specificity towards carbonic anhydrase IX. This specificity makes it a useful tool in studying the role of this enzyme in cancer cells. However, one of the limitations of using FMPB is its potential toxicity. Further studies are needed to determine the toxicological profile of this compound.
Zukünftige Richtungen
For the study of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide include the development of new drugs and the study of its potential use as a diagnostic tool for cancer.
Synthesemethoden
There are several methods for synthesizing 3-fluoro-N-methyl-N-phenylbenzenesulfonamide. One of the most common methods is the reaction between N-methyl-N-phenylbenzenesulfonamide and fluorine gas in the presence of a catalyst. Another method involves the reaction between N-methyl-N-phenylbenzenesulfonamide and a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The yield of this method is higher than the previous one.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-methyl-N-phenylbenzenesulfonamide has potential applications in various fields of scientific research. It has been used in the development of new drugs and as a tool in biochemical and pharmacological studies. FMPB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the suppression of tumor growth and metastasis. FMPB has also been used as a probe to study the distribution of carbonic anhydrase IX in vivo.
Eigenschaften
Molekularformel |
C13H12FNO2S |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
3-fluoro-N-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h2-10H,1H3 |
InChI-Schlüssel |
NXXRSONGMZPWFH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)



![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)




![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)


